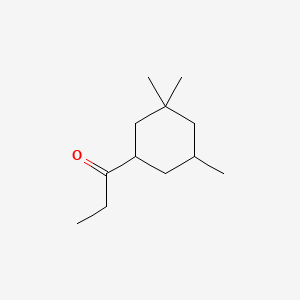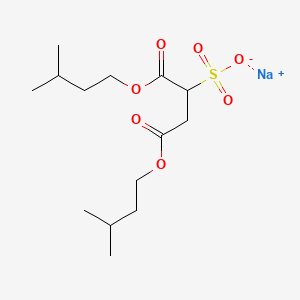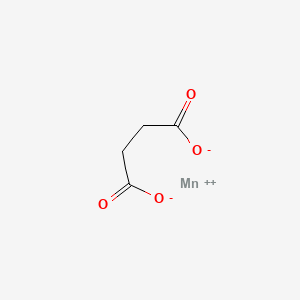
Cobalt;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and palladium are transition metals that form a variety of compounds with unique properties. These compounds have garnered significant interest due to their applications in catalysis, electronics, and medicine. Cobalt is known for its magnetic properties and high thermal stability, while palladium is renowned for its catalytic abilities, particularly in hydrogenation and carbon-carbon coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and palladium compounds often involves the use of metal salts and reducing agents. For instance, cobalt(II) nitrate hexahydrate can be reacted with sodium hydroxide to form cobalt hydroxide, which is then calcined to produce cobalt oxide . Palladium nanoparticles can be synthesized using a microemulsion system, where palladium salts are reduced in the presence of surfactants .
Industrial Production Methods: Industrial production of cobalt and palladium compounds typically involves large-scale chemical reactions under controlled conditions. For example, cobalt compounds are often produced through hydrometallurgical processes, while palladium compounds are synthesized using various chemical reduction methods .
化学反応の分析
Types of Reactions: Cobalt and palladium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Palladium compounds are particularly known for their role in catalytic reactions such as hydrogenation, Heck reaction, and Suzuki coupling .
Common Reagents and Conditions: Common reagents used in the synthesis of cobalt and palladium compounds include metal salts, reducing agents, and surfactants. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products: The major products formed from these reactions include cobalt oxides, cobalt hydroxides, and palladium nanoparticles. These products have applications in various fields, including catalysis, electronics, and medicine .
科学的研究の応用
Cobalt and palladium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and drug delivery systems, while palladium compounds are used in cancer treatment and as antibacterial agents .
作用機序
The mechanism of action of cobalt and palladium compounds often involves their ability to interact with biological molecules and catalyze chemical reactions. For example, palladium compounds can switch between different oxidation states, allowing them to catalyze a variety of reactions. Cobalt compounds, on the other hand, can interact with magnetic fields and biological molecules, making them useful in medical imaging and drug delivery .
類似化合物との比較
Similar Compounds: Similar compounds to cobalt and palladium include other transition metal compounds such as nickel, platinum, and copper compounds. These compounds share some properties with cobalt and palladium but also have unique characteristics .
Uniqueness: Cobalt compounds are unique due to their magnetic properties and high thermal stability, while palladium compounds are unique for their catalytic abilities and versatility in chemical reactions. These unique properties make cobalt and palladium compounds highly valuable in various scientific and industrial applications .
特性
CAS番号 |
12689-79-1 |
|---|---|
分子式 |
CoPd |
分子量 |
165.35 g/mol |
IUPAC名 |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
InChIキー |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
正規SMILES |
[Co].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


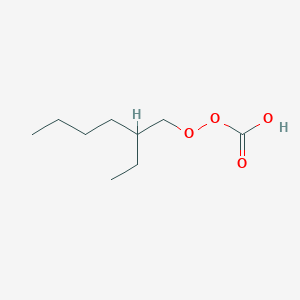
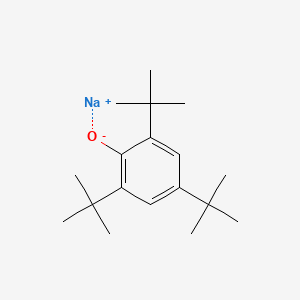
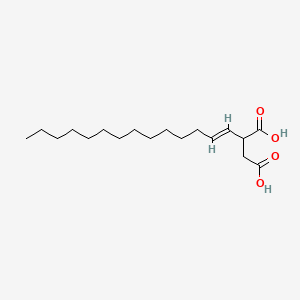
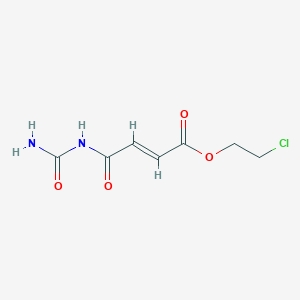

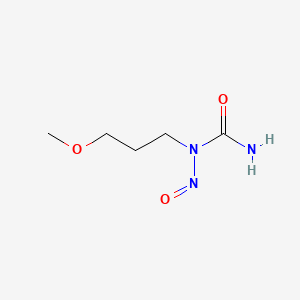
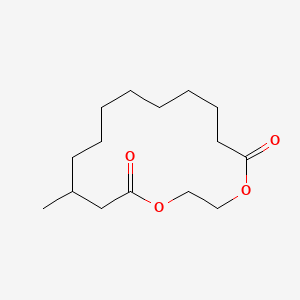
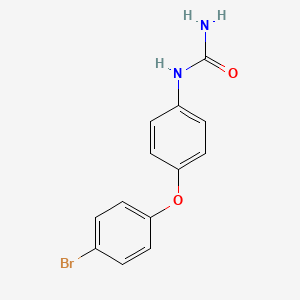
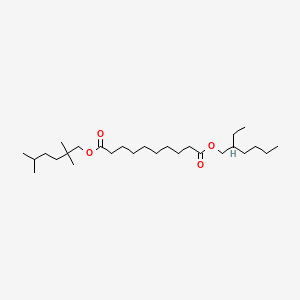
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
